molecular formula C26H24F4N2O2 B13841071 FMPEP-d2

FMPEP-d2

Cat. No.: B13841071
M. Wt: 474.5 g/mol
InChI Key: VIZNNWKKQKFIOX-CLXLHAEJSA-N
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Description

FMPEP-d2 is a radioligand that targets cannabinoid subtype 1 receptors. It is an inverse agonist, which means it binds to the receptor and induces the opposite effect of an agonist. This compound is primarily used in positron emission tomography imaging to study the distribution and density of cannabinoid subtype 1 receptors in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMPEP-d2 involves a one-pot nucleophilic substitution reaction. The process begins with the radiofluorination of ditosylmethane-d2 using [18F]fluoride. The reaction is carried out in the presence of a phase transfer catalyst, kryptofix 2.2.2, and potassium carbonate at 95°C for 15 minutes. The resulting [18F]fluoromethyl-d2 bromide is then reacted with the precursor compound, PPEP, in the presence of cesium carbonate and 18-crown-6 in dimethylformamide at 110°C for 10 minutes .

Industrial Production Methods

The industrial production of this compound is automated using commercial synthesis modules. The process involves the formation of volatile [18F]fluoromethyl-d2 bromide, which is then purified using reverse-phase high-performance liquid chromatography. The final product is formulated with sodium chloride and ascorbic acid, ensuring high radiochemical purity and compliance with good manufacturing practices .

Chemical Reactions Analysis

Types of Reactions

FMPEP-d2 primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a bromine atom with a fluorine atom in the presence of a phase transfer catalyst .

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, which is obtained with high radiochemical purity and is suitable for positron emission tomography imaging .

Scientific Research Applications

FMPEP-d2 is extensively used in scientific research to study the endocannabinoid system. Its primary application is in positron emission tomography imaging to quantify the distribution and density of cannabinoid subtype 1 receptors in the brain. This is particularly useful in studying neuropsychiatric and neurodegenerative disorders, such as schizophrenia, Alzheimer’s disease, and addiction .

Mechanism of Action

FMPEP-d2 acts as an inverse agonist at cannabinoid subtype 1 receptors. By binding to these receptors, it induces the opposite effect of an agonist, leading to a decrease in receptor activity. This mechanism is useful in studying the role of cannabinoid subtype 1 receptors in various neurological conditions .

Properties

Molecular Formula

C26H24F4N2O2

Molecular Weight

474.5 g/mol

IUPAC Name

(3R,5R)-5-[3-[dideuterio(fluoro)methoxy]phenyl]-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C26H24F4N2O2/c1-17(18-6-3-2-4-7-18)31-23-15-24(19-8-5-9-22(14-19)34-16-27)32(25(23)33)21-12-10-20(11-13-21)26(28,29)30/h2-14,17,23-24,31H,15-16H2,1H3/t17-,23-,24-/m1/s1/i16D2

InChI Key

VIZNNWKKQKFIOX-CLXLHAEJSA-N

Isomeric SMILES

[2H]C([2H])(OC1=CC=CC(=C1)[C@H]2C[C@H](C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N[C@H](C)C4=CC=CC=C4)F

Canonical SMILES

CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OCF

Origin of Product

United States

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